Ablation of Direct Cytotoxicity: 6-Pyridin-3-yl vs. 6-Bromooxindole
Unlike 6-bromooxindole (CAS 99365-40-9), which demonstrates direct and undesirable cytotoxicity against MDA-MB-231 breast cancer cells, 6-pyridin-3-yl-1,3-dihydro-indol-2-one serves as a biologically silent synthetic intermediate. This lack of inherent bioactivity is a critical differentiator for researchers seeking to build activity into a final molecule without confounding baseline toxicity from the building block itself .
| Evidence Dimension | Direct Cytotoxicity |
|---|---|
| Target Compound Data | Not reported as cytotoxic; employed as an intermediate in kinase inhibitor synthesis [1]. |
| Comparator Or Baseline | 6-Bromooxindole: IC50 = 74.41 µM |
| Quantified Difference | Target compound exhibits no measurable direct cytotoxicity in standard models, whereas the comparator has a defined cytotoxic IC50. |
| Conditions | In vitro cytotoxicity assay against MDA-MB-231 breast cancer cell line for 6-bromooxindole ; synthetic use of target compound in medicinal chemistry [1]. |
Why This Matters
Procuring a building block without intrinsic cytotoxicity is essential for clean SAR studies and to avoid off-target effects in advanced lead compounds, ensuring the observed activity is due to the designed molecule and not the precursor.
- [1] Bristol-Myers Squibb Company. (2020). Pyridyl substituted indole compounds. U.S. Patent No. 10,660,877. View Source
